
Nicergoline-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicergoline-d3 is a deuterated form of Nicergoline, an ergot derivative used primarily for its vasodilatory properties. It is commonly employed in the treatment of cerebrovascular disorders, such as dementia and migraines of vascular origin . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nicergoline due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nicergoline-d3 involves the incorporation of deuterium atoms into the Nicergoline molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the Nicergoline structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Exchange: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as chromatography to purify the deuterated compound.
Analyse Des Réactions Chimiques
Types of Reactions
Nicergoline-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace functional groups within the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce reduced forms of this compound.
Applications De Recherche Scientifique
Nicergoline-d3 is widely used in scientific research due to its stable isotope labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. Some applications include:
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion of this compound in biological systems.
Metabolic Pathway Analysis: Studying the metabolic transformations of this compound in the body.
Drug Interaction Studies: Examining the interactions of this compound with other drugs and compounds.
Neuroprotective Research: Exploring the neuroprotective effects of this compound in models of neurodegenerative diseases.
Mécanisme D'action
Nicergoline-d3 exerts its effects primarily through the inhibition of postsynaptic alpha (1)-adrenoceptors on vascular smooth muscle . This inhibition leads to vasodilation and increased blood flow. Additionally, this compound enhances cholinergic and catecholaminergic neurotransmitter function, inhibits platelet aggregation, promotes metabolic activity, and has neurotrophic and antioxidant properties .
Comparaison Avec Des Composés Similaires
Nicergoline-d3 is compared with other ergot derivatives, such as:
Ergotamine: Used for migraine treatment but associated with cardiac fibrosis.
Methysergide: Another ergot derivative with similar vasodilatory properties but different safety profiles.
Pergolide: Used in Parkinson’s disease treatment but with different receptor affinities.
This compound is unique due to its stable isotope labeling, which makes it particularly valuable for pharmacokinetic and metabolic studies. Unlike some other ergot derivatives, this compound does not exhibit significant adverse effects such as cardiac fibrosis .
Propriétés
Formule moléculaire |
C24H26BrN3O3 |
|---|---|
Poids moléculaire |
487.4 g/mol |
Nom IUPAC |
[(6aR,9R,10aS)-10a-methoxy-7-methyl-4-(trideuteriomethyl)-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1/i1D3 |
Clé InChI |
YSEXMKHXIOCEJA-VHTLWHJUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C=C2C[C@@H]3[C@](C[C@H](CN3C)COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC |
SMILES canonique |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B13861012.png)
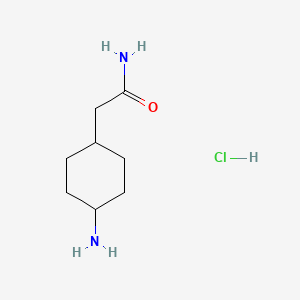
![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)
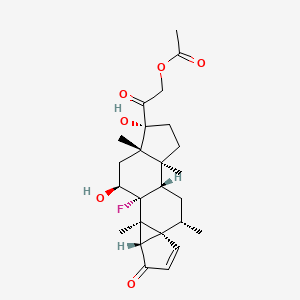
![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)

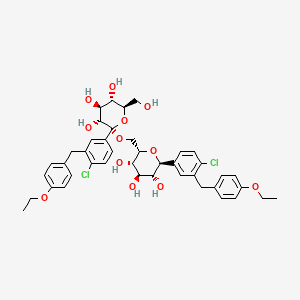
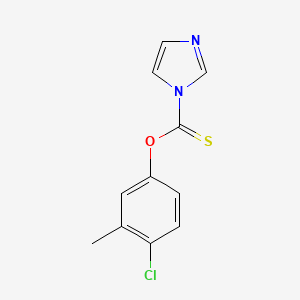
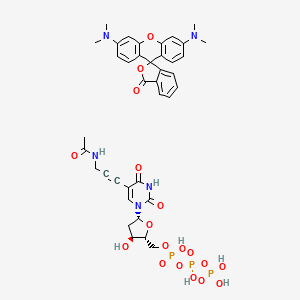
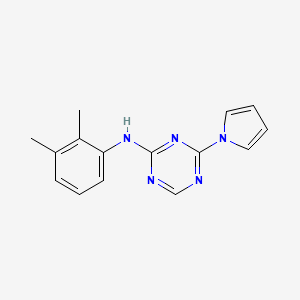

![O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine](/img/structure/B13861062.png)
![(1R,3r,5S)-8-(1H-Indole-3-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl 1H-indole-3-carboxylate](/img/structure/B13861071.png)

